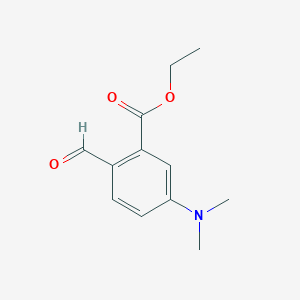![molecular formula C16H20Cl2O B14622927 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene CAS No. 57053-78-8](/img/structure/B14622927.png)
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is a chemical compound characterized by its unique structure, which includes a dichlorinated hepta-dienyl group attached to an ethylbenzene moiety via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene typically involves the reaction of 7,7-dichloro-3-methylhepta-2,6-dien-1-ol with 4-ethylphenol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dichlorinated group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-3-methylbenzene
- 5-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-2H-1,3-benzodioxole
Uniqueness
1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-yl)oxy]-4-ethylbenzene is unique due to its specific structural features, such as the position of the ethyl group and the dichlorinated hepta-dienyl moiety
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
57053-78-8 |
|---|---|
Molekularformel |
C16H20Cl2O |
Molekulargewicht |
299.2 g/mol |
IUPAC-Name |
1-(7,7-dichloro-3-methylhepta-2,6-dienoxy)-4-ethylbenzene |
InChI |
InChI=1S/C16H20Cl2O/c1-3-14-7-9-15(10-8-14)19-12-11-13(2)5-4-6-16(17)18/h6-11H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
XBXWOIBGILYCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC=C(C)CCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





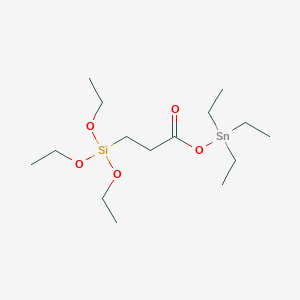

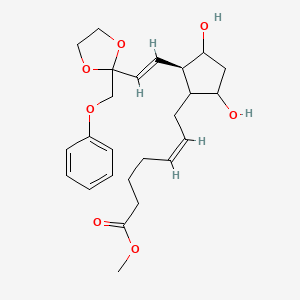
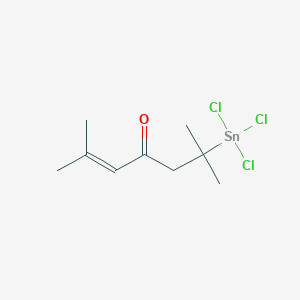
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

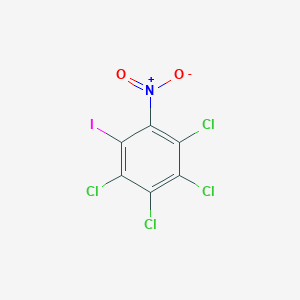

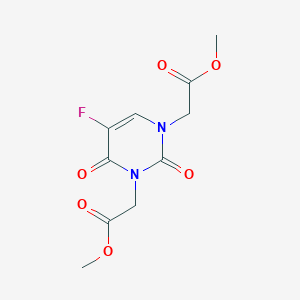
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
